3-(3-Bromopyridin-2-yl)thiazolidine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromopyridin-2-yl)thiazolidine typically involves the reaction of 3-bromopyridine-2-carbaldehyde with thiosemicarbazide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound often involve multicomponent reactions, click reactions, and green chemistry approaches to improve selectivity, purity, product yield, and pharmacokinetic activity . These methods are designed to be efficient and environmentally friendly, utilizing catalysts that can be easily recovered and reused.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromopyridin-2-yl)thiazolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives with different functional groups.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pressure to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives. These products have diverse applications in medicinal chemistry and pharmaceutical research .
Scientific Research Applications
3-(3-Bromopyridin-2-yl)thiazolidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of biological processes and as a probe for investigating enzyme activities and protein interactions.
Medicine: The compound has shown potential in the development of new drugs due to its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(3-Bromopyridin-2-yl)thiazolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activities and affecting various biological processes . The presence of the bromine atom and the thiazolidine ring enhances its binding affinity and selectivity towards specific targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(3-Bromopyridin-2-yl)thiazolidine include other thiazolidine derivatives and bromopyridine compounds. Some examples are:
- 3-(2-Bromopyridin-3-yl)thiazolidine
- 3-(4-Bromopyridin-2-yl)thiazolidine
- 3-(3-Chloropyridin-2-yl)thiazolidine
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the bromopyridine and thiazolidine moieties. This combination enhances its pharmacological properties and makes it a valuable compound in medicinal chemistry and pharmaceutical research .
Properties
IUPAC Name |
3-(3-bromopyridin-2-yl)-1,3-thiazolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2S/c9-7-2-1-3-10-8(7)11-4-5-12-6-11/h1-3H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIIFDJBMFHDEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCN1C2=C(C=CC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.